molecular formula C22H25NO4 B3015945 2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)butanoic acid CAS No. 1702655-93-3

2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)butanoic acid

Cat. No.: B3015945
CAS No.: 1702655-93-3
M. Wt: 367.445
InChI Key: DELOTLKBJZLDBB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)butanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino compound with Fmoc-Cl in the presence of a base such as triethylamine.

    Alkylation: The protected amino compound is then alkylated with ethyl bromide to introduce the ethyl group.

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)butanoic acid can undergo various chemical reactions, including:

    Hydrolysis: The Fmoc protecting group can be removed under basic conditions, such as treatment with piperidine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Fmoc group is replaced by other functional groups.

    Oxidation and Reduction:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the Fmoc group yields the free amino acid .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)butanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during peptide chain elongation. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids .

Comparison with Similar Compounds

Properties

IUPAC Name

2-ethyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-4-22(5-2,20(24)25)23(3)21(26)27-14-19-17-12-8-6-10-15(17)16-11-7-9-13-18(16)19/h6-13,19H,4-5,14H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELOTLKBJZLDBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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